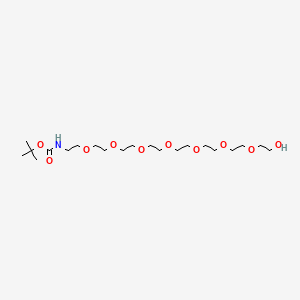![molecular formula C5H12ClN5 B1448284 [4-(1H-tetrazol-5-yl)butyl]amine hydrochloride CAS No. 91419-59-9](/img/structure/B1448284.png)
[4-(1H-tetrazol-5-yl)butyl]amine hydrochloride
Overview
Description
“[4-(1H-tetrazol-5-yl)butyl]amine hydrochloride” is a chemical compound with the molecular formula C5H11N5.ClH. It has a molecular weight of 177.64 . The IUPAC name for this compound is 4-(1H-tetrazol-5-yl)butan-1-amine hydrochloride .
Synthesis Analysis
The synthesis of 1-substituted 1H-1,2,3,4-tetrazole compounds, which includes “[4-(1H-tetrazol-5-yl)butyl]amine hydrochloride”, can be achieved from amines, triethyl orthoformate, and sodium azide through a reaction catalyzed by Yb(OTf)3 . The reaction of sodium azide with nitriles can also yield 1H-tetrazoles .Molecular Structure Analysis
The InChI code for “[4-(1H-tetrazol-5-yl)butyl]amine hydrochloride” is 1S/C5H11N5.ClH/c6-4-2-1-3-5-7-9-10-8-5;/h1-4,6H2,(H,7,8,9,10);1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Tetrazoles, including “[4-(1H-tetrazol-5-yl)butyl]amine hydrochloride”, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds, which can be explosive to shocks .Physical And Chemical Properties Analysis
“[4-(1H-tetrazol-5-yl)butyl]amine hydrochloride” has a molecular weight of 177.64 .Scientific Research Applications
Novel Synthesis Techniques
Researchers have developed a variety of synthesis methods for compounds structurally related to 4-(1H-tetrazol-5-yl)butyl]amine hydrochloride. For instance, a novel synthesis approach was designed for 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles, starting from p-aminobenzonitrile. This method involves several steps, including protection, tetrazole formation, hydrolysis, chlorination, and amination, yielding biologically potent tetrazole derivatives with good efficiency (Rao et al., 2014).
Coordination Chemistry and Polymer Formation
Tetrazole compounds exhibit interesting coordination chemistry, as demonstrated in the synthesis of coordination polymers. For example, 1-(1,2,4-Triazol-3-yl)-1H-tetrazoles have been used to form 1D and 2D coordination polymers with copper(II) chloride, showcasing their potential in constructing novel materials with unique properties (Voitekhovich et al., 2020).
Energetic Materials and Propellants
Tetrazole-based compounds, such as bis(1H-tetrazol-5-yl)amine (H2BTA), are being explored for their applications in energetic materials and propellants due to their high nitrogen content. Studies on the photodegradation of H2BTA in water under various conditions have provided insights into the stability and environmental fate of such compounds, which is crucial for their safe use and disposal (Halasz et al., 2019).
Safety And Hazards
“[4-(1H-tetrazol-5-yl)butyl]amine hydrochloride” is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation .
properties
IUPAC Name |
4-(2H-tetrazol-5-yl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5.ClH/c6-4-2-1-3-5-7-9-10-8-5;/h1-4,6H2,(H,7,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSPWTQXTJBZHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC1=NNN=N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-tetrazol-5-yl)butyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride](/img/structure/B1448201.png)

![(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1448204.png)



![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene](/img/structure/B1448212.png)
![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1448213.png)
![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1448215.png)
![Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1448216.png)


![6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1448222.png)
